Luminespib
Overview
Description
It was discovered through a collaboration between The Institute of Cancer Research and the pharmaceutical company Vernalis, and later licensed to Novartis . Luminespib is a potent inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization and activation of various proteins implicated in oncogenesis .
Mechanism of Action
Target of Action
Luminespib, also known as NVP-AUY922, is an inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a chaperone protein that plays a crucial role in the modification of a variety of proteins that have been implicated in oncogenesis .
Mode of Action
This compound is a potent, ATP-competitive inhibitor of Hsp90 . It interacts with Hsp90 and inhibits its function, leading to the degradation of Hsp90 chaperones and their client proteins . This interaction results in changes at the molecular level, disrupting the normal functioning of cancer cells .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects several biochemical pathways. Hsp90 is responsible for the folding, stabilization, and activation of hundreds of client proteins involved in cell cycle control, signal transduction, and DNA damage repair pathways . By inhibiting Hsp90, this compound disrupts these pathways, thereby exerting its anticancer effects .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in clinical trials. This compound is administered intravenously on a weekly basis . The mean maximum concentration (Cmax) of this compound with pemetrexed at the maximum tolerated dose was 122 ng/mL. The area under the curve from zero to infinity (AUC0-inf) for this compound was 166.4, 679.6, and 2083.2 ng x h/mL for each cohort, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. This compound has demonstrated potent preclinical activity against numerous cancers . It has shown promising activity in preclinical testing against several different tumor types . Its clinical translation has been impeded by dose-limiting toxicities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, heat-activated nanomedicine formulations have been proposed to improve the anticancer potential of this compound . These formulations aim to enhance tumor delivery efficiency and limit off-target side effects . This suggests that the therapeutic efficacy of this compound can be enhanced under certain environmental conditions, such as elevated temperatures.
Biochemical Analysis
Biochemical Properties
Luminespib interacts with several target proteins, a phenomenon referred to as polypharmacology . This compound, along with another HSP90 inhibitor, Ganetespib, displays unique off-target kinase pharmacology .
Cellular Effects
This compound has shown activity in non-small-cell lung cancers harboring EGFR exon 20 insertions . It reduces levels of dihydrofolate reductase (DHFR), a key enzymatic target of pemetrexed .
Molecular Mechanism
This compound is a potent, ATP-competitive, non-gel-danamycin HSP90 inhibitor . It interacts with multiple molecular targets when exposed to complex biological systems .
Metabolic Pathways
This compound is involved in the HSP90 metabolic pathway . It interacts with several enzymes and cofactors within this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luminespib involves the condensation of 5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxylic acid with ethylamine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Luminespib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, creating analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different functional groups.
Scientific Research Applications
Chemistry: Luminespib serves as a model compound for studying the inhibition of heat shock proteins and their role in protein folding and stabilization.
Biology: Research on this compound has provided insights into the molecular mechanisms of heat shock protein inhibition and its effects on cellular processes.
Medicine: This compound has shown promising activity in preclinical and clinical studies against several types of cancer, including non-small cell lung cancer and breast cancer. It is being investigated as a monotherapy and in combination with other chemotherapeutic agents.
Industry: this compound’s potential as an anticancer agent has led to its inclusion in various drug development pipelines, with ongoing efforts to optimize its formulation and delivery.
Comparison with Similar Compounds
Similar Compounds
Ganetespib: Another Hsp90 inhibitor with a similar mechanism of action but different pharmacological properties.
NVP-HSP990: A related compound that was abandoned by Novartis due to lack of efficacy in early clinical trials.
Uniqueness of Luminespib
This compound is unique in its potent inhibition of Hsp90 and its ability to target a wide range of client proteins involved in oncogenesis . Its distinct chemical structure and binding affinity contribute to its effectiveness as an anticancer agent. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development.
Properties
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZATDQFDPQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336117 | |
Record name | Luminespib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747412-49-3 | |
Record name | AUY 922 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747412-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luminespib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luminespib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUMINESPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.